molecular formula C13H20ClFN2 B7897370 (4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

(4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

Cat. No.: B7897370
M. Wt: 258.76 g/mol
InChI Key: WKBVJOAOCQMWQG-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a chemical compound that features a fluorine atom on a benzyl group attached to a piperidine ring, which is further substituted with a methyl group and an amine group. This compound is often used in scientific research and pharmaceutical applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluorobenzylamine and methylpiperidin-3-yl-amine as the primary starting materials.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the fluorine atom on the benzyl group is replaced by the amine group from methylpiperidin-3-yl-amine. This reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion.

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up in industrial settings using reactors that can handle larger volumes and maintain consistent reaction conditions.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. This includes techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the benzyl group is oxidized to form benzoic acid derivatives.

  • Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an alkylamine.

  • Substitution: Substitution reactions can occur at the fluorine atom, replacing it with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Benzoic acid derivatives.

  • Reduction Products: Alkylamine derivatives.

  • Substitution Products: Various functionalized benzyl derivatives.

Scientific Research Applications

(4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: The compound is used in studying biological systems and pathways, particularly those involving fluorinated compounds.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

  • N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine Dihydrochloride: This compound is structurally similar but differs in the position of the amine group on the piperidine ring.

  • 4-Fluorobenzylamine: A simpler compound lacking the piperidine ring and methyl group.

Uniqueness: (4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c1-16(13-3-2-8-15-9-13)10-11-4-6-12(14)7-5-11;/h4-7,13,15H,2-3,8-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBVJOAOCQMWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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